

Elenestinib in Combination Therapy: A Comparative Guide for Researchers

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Compound of Interest				
Compound Name:	Elenestinib			
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For researchers and drug development professionals, this guide provides a comprehensive overview of **elenestinib**, a next-generation KIT inhibitor, with a focus on its potential in combination therapies for anticancer treatment. This document summarizes available data, details experimental protocols from planned clinical trials, and explores the scientific rationale for combining **elenestinib** with other agents.

Elenestinib: A Selective KIT D816V Inhibitor

Elenestinib (formerly BLU-263) is an investigational, orally bioavailable, next-generation tyrosine kinase inhibitor (TKI) that potently and selectively targets the KIT D816V mutation. This mutation is a primary driver in approximately 95% of systemic mastocytosis (SM) cases, a rare hematologic neoplasm characterized by the abnormal proliferation and activation of mast cells.[1] **Elenestinib** was designed for high selectivity and minimal penetration of the bloodbrain barrier, a feature that may reduce the risk of central nervous system (CNS) side effects observed with other TKIs.[2]

Preclinical data have demonstrated the high potency of **elenestinib** for KIT D816V in both biochemical and cellular assays.[3] Clinical development has primarily focused on its use as a monotherapy in indolent systemic mastocytosis (ISM) in the Phase 2/3 HARBOR trial, where it has shown promising results in reducing mast cell burden and improving patient-reported symptoms.[4][5]



Rationale for Combination Therapy: Elenestinib and Azacitidine

The planned, though now terminated, Phase 1/2 AZURE clinical trial (NCT05609942) was designed to evaluate **elenestinib** as a monotherapy and in combination with the hypomethylating agent (HMA) azacitidine in patients with advanced systemic mastocytosis (AdvSM) and other KIT-altered hematologic malignancies.[6][7][8][9][10][11] AdvSM, which includes aggressive SM (ASM), SM with an associated hematologic neoplasm (SM-AHN), and mast cell leukemia (MCL), has a poor prognosis, and new therapeutic strategies are needed.[8]

The rationale for combining a selective KIT inhibitor like **elenestinib** with an HMA such as azacitidine is rooted in the complex biology of these diseases, particularly SM-AHN, where a KIT-driven mast cell neoplasm coexists with another myeloid malignancy like myelodysplastic syndrome (MDS) or acute myeloid leukemia (AML).

Key Scientific Rationale:

- Dual Targeting of Disease Components: In SM-AHN, the combination allows for the simultaneous targeting of the KIT D816V-driven mast cell proliferation by **elenestinib** and the underlying myeloid neoplasm by azacitidine.
- Overcoming Resistance: HMAs have been shown to modulate the tumor microenvironment and may potentially overcome resistance mechanisms to targeted therapies.
- Synergistic Antitumor Activity: Preclinical studies with other targeted agents in hematologic
 malignancies have suggested that HMAs can enhance their antitumor effects. For instance,
 azacitidine has been shown to synergize with the BCL-2 inhibitor venetoclax in AML. While
 specific preclinical data for elenestinib and azacitidine is not publicly available, the principle
 of combining targeted therapy with agents that modify the epigenome is a promising area of
 investigation.

The AZURE Trial: A Planned Investigation of Elenestinib and Azacitidine Combination

The AZURE trial was a multicenter, open-label, Phase 1/2 study designed to determine the recommended dose, safety, and efficacy of **elenestinib** alone and in combination with



azacitidine. Although the trial was terminated due to a shift in strategic priorities by the sponsor, its design provides a valuable framework for future studies of similar combination therapies.[10]

Experimental Protocol (as planned in the AZURE Trial)

Target Population: Adult patients with AdvSM (ASM, SM-AHN, MCL) and other KIT-altered hematologic malignancies.

Study Design: The trial consisted of two arms:

- Arm 1 (Monotherapy): **Elenestinib** administered orally once daily.
- Arm 2 (Combination Therapy): **Elenestinib** administered orally once daily in combination with azacitidine. Azacitidine was to be administered intravenously or subcutaneously.

Primary Objectives:

- To determine the recommended Phase 2 dose (RP2D) of elenestinib as a monotherapy and in combination with azacitidine.
- To evaluate the safety and tolerability of **elenestinib** as a monotherapy and in combination with azacitidine.

Secondary Objectives:

To assess the efficacy of elenestinib as a monotherapy and in combination with azacitidine, including overall response rate (ORR), duration of response (DOR), and overall survival (OS).

Methodology for Key Assessments:

- Safety and Tolerability: Monitored through the evaluation of adverse events (AEs), laboratory
 abnormalities, vital signs, and electrocardiograms. Dose-limiting toxicities (DLTs) were to be
 assessed during the first cycle of treatment to determine the maximum tolerated dose (MTD)
 and RP2D.
- Efficacy: Assessed based on the International Working Group-Myeloproliferative Neoplasms Research and Treatment and European Competence Network on Mastocytosis (IWG-MRT-



ECNM) criteria for SM. This includes assessment of bone marrow mast cell burden, serum tryptase levels, and organ damage.

• Pharmacokinetics (PK): Plasma concentrations of **elenestinib** were to be measured to characterize its absorption, distribution, metabolism, and excretion.

Data Presentation (Planned Endpoints)

Due to the trial's termination, no clinical data from the combination arm is available. The following table outlines the planned endpoints that would have been used to compare the monotherapy and combination therapy arms.



Endpoint Category	Specific Endpoint	Monotherapy Arm (Elenestinib)	Combination Arm (Elenestinib + Azacitidine)
Safety	Incidence and severity of adverse events	Data to be collected	Data to be collected
Dose-limiting toxicities	Data to be collected	Data to be collected	
Efficacy	Overall Response Rate (ORR)	Data to be collected	Data to be collected
Complete Remission (CR) / CR with partial hematologic recovery (CRh)	Data to be collected	Data to be collected	
Duration of Response (DOR)	Data to be collected	Data to be collected	
Progression-Free Survival (PFS)	Data to be collected	Data to be collected	_
Overall Survival (OS)	Data to be collected	Data to be collected	_
Biomarkers	Change in serum tryptase levels	Data to be collected	Data to be collected
Change in KIT D816V allele fraction	Data to be collected	Data to be collected	
Change in bone marrow mast cell burden	Data to be collected	Data to be collected	-

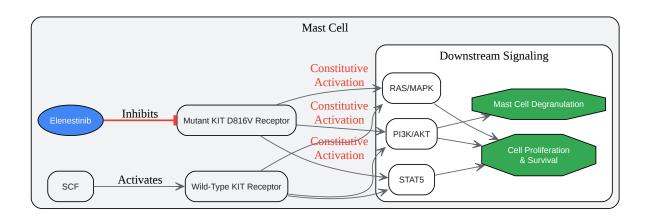
Other Potential Combination Strategies and Preclinical Evidence

While clinical data for **elenestinib** in combination is lacking, preclinical research provides a basis for exploring other combination therapies for KIT-driven malignancies.



- Combination with other TKIs: In heterogeneous tumors, combining TKIs that target different resistance pathways could be a viable strategy.
- Combination with agents targeting downstream signaling: The KIT receptor activates multiple downstream signaling pathways, including PI3K/AKT/mTOR and RAS/MAPK. Combining KIT inhibitors with inhibitors of these pathways could lead to synergistic effects.
- Combination with immunotherapy: Hypomethylating agents have been shown to enhance anti-tumor immune responses, suggesting a potential synergy between KIT inhibition, hypomethylation, and immune checkpoint blockade.[12]

Visualizations Signaling Pathway

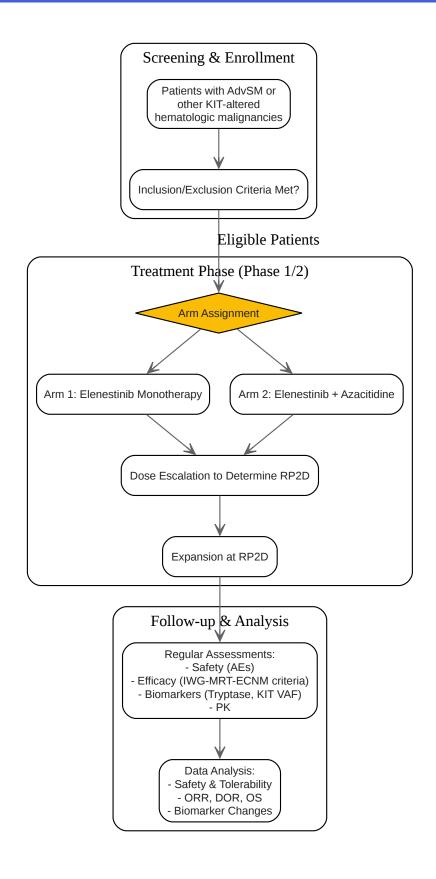


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Caption: **Elenestinib** selectively inhibits the constitutively active KIT D816V mutant receptor.

Experimental Workflow





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